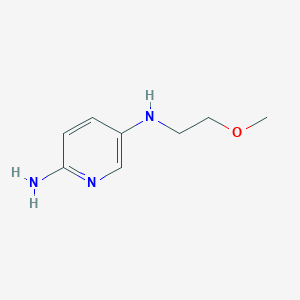
2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) involves multiple steps. The starting material is typically a glucitol derivative, which undergoes a series of benzylation and phosphorylation reactions. The reaction conditions often include the use of solvents like acetone, dichloromethane, and methanol.
Análisis De Reacciones Químicas
2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the field of drug delivery.
Industry: It is used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 2,5-Anhydro-3,4-dibenzyl-D-glucitol-1,6-bis-(dibenzylphosphate) include:
2,5-Anhydro-3,4-dibenzyl-D-glucitol-6-(dibenzylphosphate): This compound has a similar structure but differs in the position of the phosphate groups.
2,5-Anhydro-D-glucitol-1,6-bis-(dibenzylphosphate): Another closely related compound with slight variations in its molecular structure.
Propiedades
Fórmula molecular |
C48H50O11P2 |
|---|---|
Peso molecular |
864.8 g/mol |
Nombre IUPAC |
dibenzyl [(2S,3R,4R,5R)-5-[bis(phenylmethoxy)phosphoryloxymethyl]-3,4-bis(phenylmethoxy)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C48H50O11P2/c49-60(53-33-41-23-11-3-12-24-41,54-34-42-25-13-4-14-26-42)57-37-45-47(51-31-39-19-7-1-8-20-39)48(52-32-40-21-9-2-10-22-40)46(59-45)38-58-61(50,55-35-43-27-15-5-16-28-43)56-36-44-29-17-6-18-30-44/h1-30,45-48H,31-38H2/t45-,46+,47-,48-/m1/s1 |
Clave InChI |
OSYHWLAHXOCABN-SYRQOENSSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CO[C@@H]2[C@H](O[C@H]([C@H]2OCC3=CC=CC=C3)COP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)COP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
SMILES canónico |
C1=CC=C(C=C1)COC2C(OC(C2OCC3=CC=CC=C3)COP(=O)(OCC4=CC=CC=C4)OCC5=CC=CC=C5)COP(=O)(OCC6=CC=CC=C6)OCC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-but-2-enedioic acid;[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-[di((1,2-13C2)ethyl)amino]ethylsulfanyl]acetate](/img/structure/B13857189.png)
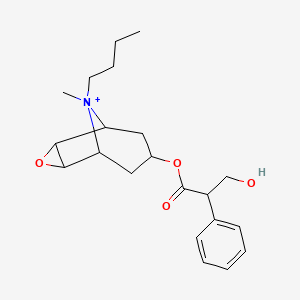
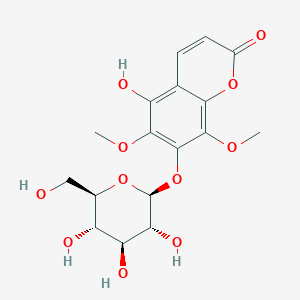
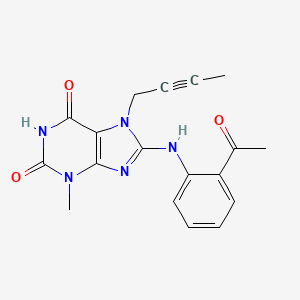
![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)

![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)
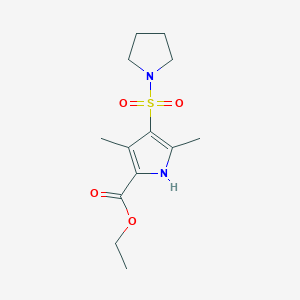


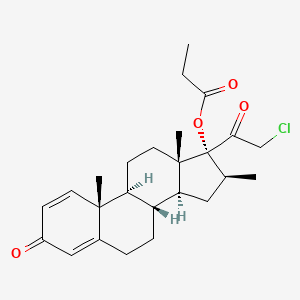
![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)
